
cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6: is a deuterated derivative of a phthalimide compound. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Deuteration: Using deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized phthalimide derivative, while reduction could yield a more reduced form.
Scientific Research Applications
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 has various applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials.
Mechanism of Action
The mechanism of action of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 depends on its specific application. In metabolic studies, the deuterium atoms can provide insights into the metabolic pathways and enzyme interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The non-deuterated parent compound.
N-Methylphthalimide: A methylated derivative.
N-Phenylphthalimide: A phenylated derivative.
Uniqueness
The presence of deuterium in rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its reaction rates and metabolic stability, making it valuable for specific research applications.
Biological Activity
cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (also known as deuterated cis-1,2,3,6-tetrahydrophthalimide) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C8H3D6NO2
- Molecular Weight : 157.20 g/mol
- CAS Number : 203578-24-9 (labeled), 1469-48-3 (unlabeled)
- Purity : >98% .
Biological Activity Overview
The biological activity of cis-1,2,3,6-Tetrahydrophthalimide has been investigated in various studies focusing on its pharmacological properties. Below are some key findings:
1. Toxicological Profile
- Acute Toxicity : The compound exhibits acute toxicity with classifications indicating harmful effects if ingested or inhaled. Specifically, it is categorized as toxic if swallowed (Category 3) and harmful if inhaled (Category 4) .
- Dermal Exposure : It is also noted for dermal toxicity .
2. Pharmacological Effects
- Cytotoxicity : Studies have shown that cis-1,2,3,6-Tetrahydrophthalimide possesses cytotoxic properties against various cancer cell lines. For instance:
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular signaling pathways .
3. Environmental Impact
- The compound has been studied for its environmental persistence and potential endocrine-disrupting effects. Research indicates that it may act as a priority pollutant in certain ecosystems .
Case Studies
Several case studies have highlighted the biological implications of cis-1,2,3,6-Tetrahydrophthalimide:
Case Study 1: Cytotoxicity in Cancer Research
A study conducted on the cytotoxic effects of cis-1,2,3,6-Tetrahydrophthalimide on breast cancer cells revealed:
- Concentration Range : Effective concentrations ranged from 10 µM to 100 µM.
- Cell Viability Reduction : Cell viability decreased significantly compared to control groups.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Case Study 2: Environmental Toxicology
In a study assessing the environmental impact:
- The compound was found to bioaccumulate in aquatic organisms.
- It exhibited endocrine-disrupting properties at concentrations as low as 1 ppb in water samples.
Research Findings Summary
Research has consistently indicated that cis-1,2,3,6-Tetrahydrophthalimide has significant biological activity with both therapeutic potential and environmental concerns. Its cytotoxic properties make it a candidate for further investigation in cancer therapeutics while also necessitating caution due to its toxicological profile.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
(3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2 |
InChI Key |
CIFFBTOJCKSRJY-BCANURTISA-N |
Isomeric SMILES |
[2H]C1=C(C([C@H]2[C@@H](C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.